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Compound of Interest

Compound Name: 5-Bromo-4-methylpyridin-3-amine

Cat. No.: B1276636 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectral characterization of the compound 5-Bromo-4-
methylpyridin-3-amine. A thorough search of public scientific databases and literature did not

yield experimentally-derived spectral data (NMR, MS, IR) for this specific molecule.

Consequently, this document provides a detailed overview of the predicted spectral

characteristics for 5-Bromo-4-methylpyridin-3-amine, based on established principles of

spectroscopy and comparative data from isomeric and structurally related compounds.

Furthermore, it outlines comprehensive experimental protocols for acquiring this data.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 5-Bromo-4-methylpyridin-3-
amine. These predictions are based on the analysis of substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 8.0 - 8.2 Singlet 1H

H-2 (proton on the

carbon between the

two nitrogen atoms)

~ 7.1 - 7.3 Singlet 1H

H-6 (proton on the

carbon adjacent to the

nitrogen)

~ 4.0 - 5.0 Broad Singlet 2H -NH₂ (amino group)

~ 2.2 - 2.4 Singlet 3H -CH₃ (methyl group)

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~ 150 - 155 C-4 (carbon with methyl group)

~ 140 - 145 C-2 (carbon between the two nitrogen atoms)

~ 135 - 140 C-6 (carbon adjacent to the nitrogen)

~ 125 - 130 C-3 (carbon with amino group)

~ 110 - 115 C-5 (carbon with bromo group)

~ 18 - 22 -CH₃ (methyl group)

Table 3: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
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m/z Ratio Interpretation

186/188
[M]⁺ Molecular ion peak (presence of Bromine

isotope pattern)

171/173 [M - CH₃]⁺

107 [M - Br]⁺

80 [M - Br - HCN]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Doublet

N-H stretching (asymmetric

and symmetric) of the amino

group

3100 - 3000 Weak Aromatic C-H stretching

2950 - 2850 Weak
Aliphatic C-H stretching of the

methyl group

1620 - 1580 Strong

N-H bending (scissoring) of the

amino group and C=C/C=N

ring stretching

1470 - 1430 Medium C=C/C=N ring stretching

1380 - 1360 Medium
C-H bending of the methyl

group

1300 - 1200 Strong
C-N stretching of the amino

group

1100 - 1000 Medium C-Br stretching

850 - 800 Strong C-H out-of-plane bending

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for 5-Bromo-4-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 5-Bromo-4-methylpyridin-3-amine.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans.

Spectral Width: 0-16 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For Electron Ionization (EI), a direct insertion probe or a Gas Chromatography (GC) inlet

can be used.

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol,

dichloromethane) if using a GC inlet.

Instrument Parameters (EI-MS):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: Scan from m/z 40 to 500.

Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Analysis:
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Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for a

bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z

units).

Analyze the fragmentation pattern to identify key fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 5-Bromo-4-methylpyridin-3-amine with approximately 100-200 mg of

dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.

Transfer the finely ground powder to a pellet-forming die.

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a

transparent or translucent pellet.

Data Acquisition:

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background Correction: Record a background spectrum of a pure KBr pellet and subtract

it from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.

Visualization of Experimental Workflow
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-4-
methylpyridin-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276636#spectral-data-for-5-bromo-4-methylpyridin-
3-amine-nmr-ms-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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